molecular formula C10H12N2O4 B14221246 N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 500991-88-8

N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No.: B14221246
CAS No.: 500991-88-8
M. Wt: 224.21 g/mol
InChI Key: YPKOXFIOZTVYDT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)butanamide is a nitro-substituted aromatic amide characterized by a hydroxyl group at the 2-position and a nitro group at the 4-position of the phenyl ring, linked to a butanamide moiety.

Properties

CAS No.

500991-88-8

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)butanamide

InChI

InChI=1S/C10H12N2O4/c1-2-3-10(14)11-8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,2-3H2,1H3,(H,11,14)

InChI Key

YPKOXFIOZTVYDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-nitrophenyl)butanamide typically involves the nitration of a phenolic compound followed by amide formation. One common method includes:

    Nitration: The starting material, 2-hydroxyphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amide Formation: The nitrated product is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural Analogues

N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide
  • Structure : Replaces the butanamide group with a sulfonamide moiety and introduces a methylbenzene substituent.
  • Synthesis : Prepared via GP5 (general procedure 5) with a 57% yield after flash chromatography (Hex/EtOAc 3:1) .
  • Key Differences : Sulfonamide derivatives typically exhibit stronger hydrogen-bonding interactions compared to amides, which may enhance crystallinity and stability.
4-Bromo-N-(2-nitrophenyl)benzamide (I)
  • Structure : Features a brominated benzamide group instead of butanamide.
  • Crystallography : Exhibits two molecules (A and B) per asymmetric unit, with halogen-halogen interactions influencing packing .
  • Comparison : The bromine atom enhances molecular weight (MW: ~319 g/mol) and may alter solubility compared to the hydroxyl-nitrobutanamide derivative.
4-(2-Fluoro-4-nitrophenyl)-N-methylbutanamide (81)
  • Structure : Incorporates a fluorine atom at the 2-position and a methyl group on the amide nitrogen.
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
  • Structure : Substitutes the hydroxyl group with a methyl group and adds an ethyl branch to the butanamide chain.
  • Properties : MW: 263.3 g/mol; higher hydrophobicity due to alkyl substituents, which may improve membrane permeability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Yield (%)
N-(2-hydroxy-4-nitrophenyl)butanamide C₁₀H₁₂N₂O₄ 224.21 -OH (2), -NO₂ (4), butanamide Not reported Not reported
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂N₂O₅S 308.31 Sulfonamide, methylbenzene Yellow solid 57
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 319.13 Bromobenzamide Crystalline Not reported
4-(2-Fluoro-4-nitrophenyl)-N-methylbutanamide C₁₁H₁₂FN₂O₃ 252.23 Fluorine (2), -N-methyl Not reported Not reported
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 263.30 Ethyl branch, -CH₃ (2) Not reported Not reported

Biological Activity

N-(2-hydroxy-4-nitrophenyl)butanamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a butanamide backbone with a hydroxyl and nitro group on the aromatic ring. This structure is significant as the presence of these functional groups often correlates with enhanced biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, compounds with related structures have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Effects

CompoundCytokine InhibitionReference
5fIL-1β, TNF-α
4dIL-6, TNF-α
This compoundTBDTBD

In a study involving LPS-induced inflammation models, compounds structurally related to this compound demonstrated a reduction in the mRNA levels of inflammatory cytokines without hepatotoxic effects, indicating their therapeutic potential in treating inflammatory diseases .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of this compound can inhibit bacterial growth, making them candidates for further development in antimicrobial therapies.

Table 2: Antimicrobial Activity Overview

PathogenActivity LevelReference
E. coliModerate
S. aureusHigh

Case Studies

Case Study 1: In Vivo Evaluation of Anti-inflammatory Effects

In an experimental model, two compounds similar to this compound were administered to assess their impact on inflammation. The results showed a significant decrease in liver inflammation markers (ALT and AST levels), confirming their anti-inflammatory efficacy without causing liver damage .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound demonstrated notable activity against S. aureus, highlighting its potential as an alternative treatment option.

The biological activity of this compound is believed to stem from its ability to modulate signaling pathways involved in inflammation and microbial resistance. Specifically, it may inhibit the NF-kB pathway, which plays a pivotal role in the expression of pro-inflammatory cytokines .

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